3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-
Description
The exploration of complex organic molecules often begins with an understanding of their fundamental components. 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- is a prime example of a molecule whose potential can be extrapolated from the well-established chemistry of its functional groups.
Alkynols, which are compounds containing both an alkyne and a hydroxyl group, are highly valued in organic synthesis. The alkyne unit, with its two orthogonal π-bonds, offers a rich platform for a variety of chemical transformations. nih.gov These reactions are often highly favorable from a thermodynamic standpoint and can be irreversible. nih.gov The presence of the hydroxyl group further enhances the synthetic utility of alkynols by providing a site for oxidation, esterification, or conversion into a good leaving group, thereby facilitating a diverse array of subsequent reactions. The alkyne zipper reaction, for instance, showcases the utility of internal alkynes which can be isomerized to terminal alkynes, opening up further synthetic possibilities. mdpi.com
The structure of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- places it firmly within the class of advanced alkynols. Its internal alkyne is flanked by a tertiary alcohol and a protected carbonyl group, suggesting a rich and varied reactivity. The methyl group at the 2-position introduces a chiral center, adding another layer of complexity and potential for stereoselective synthesis.
Table 1: Representative Alkynol Reactions
| Reaction Type | Reagents | Product Functional Group | Reference |
| Hydrogenation | H₂, Lindlar's Catalyst | cis-Alkene | masterorganicchemistry.com |
| Hydrohalogenation | HX (1 equiv.) | Vinyl Halide | vanderbilt.edu |
| Hydration (Oxymercuration) | HgSO₄, H₃O⁺ | Ketone | vanderbilt.edu |
| Hydration (Hydroboration) | 1. R₂BH 2. H₂O₂, NaOH | Aldehyde (from terminal alkyne) | youtube.com |
| Oxidative Cleavage | 1. O₃ 2. H₂O | Carboxylic Acids | masterorganicchemistry.com |
A multifunctional building block in organic synthesis is a molecule that contains multiple reactive sites that can be selectively addressed to construct more complex structures. researchgate.net 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- fits this description perfectly.
The key functional groups and their potential for synthetic transformations are:
Tertiary Alcohol: This group can be derivatized or eliminated to introduce further functionality. Its presence also allows for the potential formation of hydrogen bonds, which can influence the stereochemical outcome of nearby reactions.
Internal Alkyne: The carbon-carbon triple bond is a gateway to a vast number of reactions, including additions, reductions, and metal-catalyzed cross-coupling reactions. masterorganicchemistry.com
Diethoxy Acetal (B89532): This group serves as a protecting group for a carbonyl (ketone) functionality. nih.gov Acetal protection is a common strategy in multi-step synthesis to mask the reactivity of a carbonyl group while transformations are carried out elsewhere in the molecule. acs.org The acetal can be deprotected under acidic conditions to reveal the ketone, which can then undergo a host of carbonyl-specific reactions.
The combination of these three functional groups in a single molecule makes 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- a highly versatile precursor for the synthesis of complex target molecules, potentially including natural products and pharmaceuticals.
Table 2: Properties of Functional Groups in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-
| Functional Group | Key Characteristics | Potential Reactions |
| Tertiary Alcohol | Polar, capable of hydrogen bonding | Oxidation, Dehydration, Etherification |
| Internal Alkyne | Non-polar, electron-rich π-system | Hydrogenation, Halogenation, Hydration, Cycloadditions |
| Diethoxy Acetal | Stable to basic and nucleophilic conditions | Hydrolysis (deprotection) to a ketone |
The use of acetal-protected alkynes represents a strategic approach in organic synthesis. The alkyne itself can be viewed as a synthetic equivalent of a carbonyl compound, given that they share the same oxidation state. nih.gov This "hidden carbonyl" nature of alkynes allows for synthetic strategies where the alkyne moiety effectively acts as a protecting group for a carbonyl. nih.gov
Research in this area has evolved to appreciate the subtle yet significant advantages of using alkynes as precursors to carbonyls. The lower polarity and inherent electrophilicity of alkynes compared to their carbonyl counterparts expand the range of compatible reaction conditions. nih.gov
Specifically, diethoxy-substituted alkyne systems, where the acetal is in proximity to the alkyne, have been investigated in the context of Diels-Alder reactions. The electronic and steric influence of the diethoxy group can affect the reactivity and regioselectivity of such cycloadditions. For instance, studies on 1,1-diethoxybut-3-yn-2-one (B1403671) have shown that the presence of the diethoxy group influences the outcome of its reactions with conjugated dienes. uib.no
Furthermore, the development of methods for the synthesis of α-keto acetals from terminal alkynes highlights the ongoing interest in creating and utilizing molecules with both alkyne and acetal functionalities. researchgate.net The ability to construct such systems underscores their importance as versatile intermediates in the synthesis of more elaborate molecular frameworks.
Properties
CAS No. |
25938-06-1 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5,5-diethoxy-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C10H18O3/c1-5-12-9(13-6-2)7-8-10(3,4)11/h9,11H,5-6H2,1-4H3 |
InChI Key |
OQPUIHZBDCEFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC(C)(C)O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pentyn 2 Ol, 5,5 Diethoxy 2 Methyl and Analogues
Strategies for Carbon-Carbon Bond Formation
The core structure of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- is assembled through the formation of a key carbon-carbon bond between a three-carbon acetylenic unit and a ketone. The primary methods for achieving this transformation are through the addition of acetylides or Grignard reagents to a carbonyl electrophile.
Acetylide Additions in Propargylic Alcohol Synthesis
The addition of acetylide anions to ketones is a fundamental and widely employed method for the synthesis of tertiary propargylic alcohols. nih.govlibretexts.org In the context of synthesizing 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-, this strategy involves the reaction of the lithium or sodium salt of 3,3-diethoxy-1-propyne with acetone.
The terminal alkyne, 3,3-diethoxy-1-propyne, can be readily deprotonated using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to generate the corresponding acetylide anion. nih.gov This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of acetone. Subsequent protonation of the resulting alkoxide with a mild acid workup yields the desired tertiary alcohol, 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-.
Key Features of Acetylide Addition:
Versatility: This method is applicable to a wide range of aldehydes and ketones.
Reaction Conditions: Typically carried out in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures to control reactivity.
Base Selection: The choice of base is crucial for efficient deprotonation of the terminal alkyne without competing side reactions.
A representative reaction scheme is depicted below: Step 1: Formation of the Acetylide CH≡C-CH(OEt)₂ + NaNH₂ → Na⁺⁻C≡C-CH(OEt)₂ + NH₃
Step 2: Nucleophilic Addition to Acetone Na⁺⁻C≡C-CH(OEt)₂ + (CH₃)₂CO → (CH₃)₂C(O⁻Na⁺)C≡C-CH(OEt)₂
Step 3: Protonation (CH₃)₂C(O⁻Na⁺)C≡C-CH(OEt)₂ + H₃O⁺ → (CH₃)₂C(OH)C≡C-CH(OEt)₂ + Na⁺
| Reagent/Step | Purpose | Typical Conditions |
| 1. NaNH₂ or n-BuLi | Deprotonation of 3,3-diethoxy-1-propyne | Anhydrous THF, -78 °C to 0 °C |
| 2. Acetone | Carbonyl electrophile | Addition at low temperature |
| 3. H₃O⁺ (workup) | Protonation of the alkoxide | Aqueous acid solution |
Grignard Reactions in Alkynol Generation and Protected Forms
An alternative and equally powerful method for the synthesis of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- involves the use of an organomagnesium halide, or Grignard reagent. nih.govmdpi.com In this approach, the Grignard reagent of 3,3-diethoxy-1-propyne would be prepared and subsequently reacted with acetone.
The formation of the Grignard reagent itself can be challenging for terminal alkynes due to the acidity of the alkynyl proton. A more common strategy involves the use of a pre-formed alkynyl Grignard reagent, such as ethynylmagnesium bromide, followed by alkylation. However, for the specific target molecule, the more direct approach would be the addition of a propargyl-type Grignard reagent to acetone.
A significant consideration in Grignard reactions is the protection of other reactive functional groups within the molecule. The acetal (B89532) group in 3,3-diethoxy-1-propyne is generally stable under the basic conditions of Grignard reagent formation and reaction. libretexts.orglibretexts.orglibretexts.org This inherent stability makes it an effective protecting group for the aldehyde functionality from which it is derived, allowing the Grignard reaction to proceed selectively at the desired carbonyl group.
| Reactant 1 | Reactant 2 | Product |
| Propargylmagnesium bromide | Acetone | 2-Methyl-4-pentyn-2-ol |
| 3,3-Diethoxy-1-propynylmagnesium bromide | Acetone | 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- |
Functional Group Interconversions and Protection Strategies
Once the carbon skeleton of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- is established, further modifications can be achieved through functional group interconversions and the use of protecting groups.
Acylation of Tertiary Alcohols using Catalytic Systems
The tertiary hydroxyl group in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- can be acylated to form the corresponding ester. The acylation of sterically hindered tertiary alcohols can be challenging and often requires the use of catalysts to proceed at a reasonable rate.
Catalytic systems for the acylation of tertiary alcohols often employ a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), in conjunction with an acylating agent like acetic anhydride or an acyl chloride. More advanced catalytic systems may involve metal catalysts to activate either the alcohol or the acylating agent.
Table of Acylation Conditions for Tertiary Alcohols
| Acylating Agent | Catalyst | Solvent | Temperature |
|---|---|---|---|
| Acetic Anhydride | DMAP | Dichloromethane | Room Temperature |
Selective Derivatization of Hydroxyl and Acetal Moieties
The presence of both a hydroxyl group and an acetal moiety in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- allows for selective derivatization based on the differential reactivity of these functional groups. The hydroxyl group is susceptible to reaction with a variety of electrophiles under both acidic and basic conditions. In contrast, the acetal is stable to basic and nucleophilic reagents but is labile under acidic conditions. organic-chemistry.orgpearson.comchemistrysteps.com
This difference in reactivity allows for the selective protection or derivatization of the hydroxyl group in the presence of the acetal. For instance, the hydroxyl group can be converted to a silyl ether using a silyl chloride and a non-acidic base like imidazole, leaving the acetal intact. Conversely, treatment with aqueous acid will lead to the deprotection of the acetal to reveal the corresponding aldehyde, while the tertiary alcohol may remain, though elimination to form an enyne is a potential side reaction under harsh acidic conditions.
Selective Reactions:
Hydroxyl Group Derivatization (Acetal Stable):
Esterification with acyl chlorides in the presence of a base (e.g., pyridine).
Ether formation (e.g., Williamson ether synthesis with a strong base and an alkyl halide).
Silylation with silyl chlorides and a non-nucleophilic base.
Acetal Deprotection (Hydroxyl Group Reacts or is Stable):
Hydrolysis with aqueous acid (e.g., HCl, H₂SO₄) in a protic solvent.
Asymmetric Synthesis of Chiral Alkynol Precursors
The synthesis of enantiomerically enriched propargylic alcohols is a significant area of research in organic chemistry. nih.gov For a molecule like 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-, where the carbon bearing the hydroxyl group is a stereocenter, asymmetric synthesis provides a means to obtain a single enantiomer.
The enantioselective addition of an acetylide to a ketone is a common strategy to achieve this. nih.govorganic-chemistry.orgthieme-connect.deresearchgate.net This is typically accomplished by using a chiral ligand to modify a metal acetylide, thereby directing the nucleophilic attack to one face of the prochiral ketone.
A variety of chiral ligands and metal systems have been developed for this purpose. For instance, chiral amino alcohols, such as N-methylephedrine, in the presence of a zinc salt can catalyze the enantioselective addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org Similarly, chiral BINOL (1,1'-bi-2-naphthol) derivatives can be used to prepare chiral metal complexes that effectively catalyze the asymmetric alkynylation of carbonyl compounds.
Examples of Catalytic Systems for Asymmetric Alkynylation
| Metal Source | Chiral Ligand | Typical Substrate | Enantiomeric Excess (ee) |
|---|---|---|---|
| Zn(OTf)₂ | (+)-N-Methylephedrine | Aldehydes | High |
| Ti(O-i-Pr)₄ | (R)-BINOL | Ketones | Good to Excellent |
The application of these methods to the synthesis of a specific enantiomer of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- would involve the reaction of 3,3-diethoxy-1-propyne with acetone in the presence of a suitable chiral catalyst system. The choice of catalyst and reaction conditions would determine the enantioselectivity of the transformation.
Enantioselective Approaches to Chiral Hexynones
The enantioselective synthesis of chiral molecules, a process that favors the formation of a specific enantiomer, is a critical aspect of modern chemistry, particularly in the creation of complex molecules with specific biological activities. wikipedia.org Chiral hexynones serve as valuable precursors in the synthesis of various natural products, including photosynthetic tetrapyrrole macrocycles. The strategic installation of stereochemical features at an early stage, using established asymmetric methodologies, is a key approach. researchgate.net
A significant challenge in these syntheses is the creation of densely functionalized molecules with multiple stereocenters while maintaining stereochemical integrity. Researchers have developed multi-step reaction sequences to achieve these goals. For instance, a Schreiber-modified Nicholas reaction has been utilized to prepare key chiral intermediates. This methodology allows for the construction of a 1-hydroxyhex-5-yn-2-one scaffold containing two requisite stereocenters. The newly introduced hydroxyl group can be in its free form or protected with various groups such as Me, MOM, THP, MEM, Bn, or SEM.
Further derivatization of chiral intermediates, such as a chiral Weinreb pentynamide, has led to improved routes for compounds like (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one. These synthetic strategies have enabled the preparation of a range of chiral hexynones in quantities suitable for both exploratory studies and larger-scale preparations. The successful synthesis and manipulation of these compounds, which feature three functional groups and two stereocenters within a six-carbon framework, highlight the precision of these enantioselective approaches.
| Precursor/Intermediate | Key Reaction/Methodology | Resulting Scaffold/Compound | Significance |
| (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid | Schreiber-modified Nicholas reaction; Conversion to chiral Weinreb pentynamide | 1-hydroxyhex-5-yn-2-one scaffold | Introduction of two stereocenters with a modifiable hydroxyl group. |
| Chiral Weinreb pentynamide | Derivatization | (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one | Improved synthetic route to a key chiral hexynone intermediate. |
| (R)-3-isopropyloxazolidinone | Reaction with n-butyl lithium followed by an electrophile | Intermediate for phytyl-bearing chiral hexynone | Streamlined synthesis of precursors for complex natural products. |
Stereochemical Control in Alkynol Scaffolds
Stereochemical control is fundamental in organic synthesis, dictating the three-dimensional arrangement of atoms in a molecule. This control is crucial for producing compounds with desired properties, as different stereoisomers can exhibit vastly different biological activities. wikipedia.org In the context of alkynol scaffolds, achieving high levels of stereochemical control allows for the precise construction of complex chiral molecules.
One strategy for achieving stereochemical control involves using substrates with pre-encoded skeletal information, sometimes referred to as σ-elements. nih.gov The stereochemistry of this element, rather than its specific chemical makeup, can direct the outcome of subsequent reactions, allowing for the generation of skeletal diversity from a common set of reaction conditions. nih.gov For example, the stereochemistry of a chiral amino alcohol appendage can determine the pathway of ring-closing versus ring-opening/ring-closing reactions. nih.gov
Transition metal catalysis is another powerful tool for controlling stereochemistry in complex scaffolds. acs.org By carefully selecting the metal catalyst and ligands, chemists can influence the regioselectivity and enantioselectivity of reactions such as allylic and propargylic substitutions. acs.org This approach offers access to a wide range of functionalized allylic and, by extension, alkynol scaffolds. acs.org Furthermore, innovative tandem reactions that mimic natural enzymatic processes can establish key carbon-carbon and carbon-oxygen bonds with excellent control over the stereochemical outcome. bioengineer.org For instance, a biomimetic Schenck-ene/Hock/aldol tandem rearrangement has been shown to proceed with stringent stereochemical control, guided by intramolecular hydrogen bonding that stabilizes the transition state. bioengineer.org
| Methodology | Principle | Application Example | Outcome |
| Substrate Control (σ-elements) | The stereochemistry of a molecular appendage directs the reaction pathway. nih.gov | Ugi/intramolecular Diels-Alder reaction followed by appendage modification. nih.gov | Selective formation of distinct molecular skeletons based on the appendage's stereochemistry. nih.gov |
| Transition Metal Catalysis | Ligand-controlled regioselectivity and enantioselectivity in substitution reactions. acs.org | Palladium-catalyzed allylic substitution. acs.org | Access to a wide scope of functionalized chiral scaffolds. acs.org |
| Biomimetic Tandem Reactions | Mimicking enzymatic processes to achieve high stereochemical control. bioengineer.org | Schenck-ene/Hock/aldol tandem rearrangement. bioengineer.org | Precise formation of C-C and C-O bonds with high selectivity, dictated by transition state stabilization. bioengineer.org |
Advanced Reactivity and Transformational Chemistry of 3 Pentyn 2 Ol, 5,5 Diethoxy 2 Methyl
Stereospecific Reductions of the Alkynyl Moiety
The controlled reduction of the carbon-carbon triple bond in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- allows for the stereospecific synthesis of both (Z)- and (E)-allylic alcohols, which are valuable intermediates in organic synthesis.
(Z)-Selective Hydrogenation to Allylic Alcohols (Lindlar's Catalyst)
The partial hydrogenation of alkynes to (Z)-alkenes is a cornerstone transformation in organic synthesis, with Lindlar's catalyst being the reagent of choice for this purpose. Lindlar's catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline (B57606), facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of the cis-alkene. mdpi.com The hydrogenation of 2-methyl-3-butyn-2-ol, a structurally related acetylenic alcohol, has been extensively studied and serves as a model for the selective hydrogenation of more complex substrates like 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-. cardiff.ac.ukresearchgate.netrsc.orgresearchgate.net The reaction proceeds with high selectivity, minimizing over-reduction to the corresponding alkane. The mechanism involves the adsorption of the alkyne onto the catalyst surface, followed by the sequential transfer of two hydrogen atoms. The poisoning of the catalyst is crucial to prevent the further reduction of the initially formed alkene.
Table 1: Comparison of Catalysts for Selective Alkyne Hydrogenation
| Catalyst | Support | Poison/Promoter | Selectivity towards Alkene | Reference |
| Lindlar's Catalyst | CaCO₃ | Pb(OAc)₂, Quinoline | High | mdpi.com |
| Pd/ZnO | ZnO | None | High | rsc.org |
| PdZn Nanoparticles | TiO₂ | None | High (81.5–88.9%) | researchgate.net |
(E)-Selective Reduction to Allylic Alcohols (Lithium Aluminum Hydride)
In contrast to catalytic hydrogenation, the reduction of propargyl alcohols and their derivatives with lithium aluminum hydride (LAH) typically yields (E)-allylic alcohols. davuniversity.org The mechanism of this reduction is believed to proceed through a hydroalumination reaction, where a hydride ion is delivered to the less hindered carbon of the triple bond from the aluminum hydride species. This is followed by an intramolecular delivery of a second hydride from the resulting vinylalane intermediate or by intermolecular hydride attack. acsgcipr.org The stereochemical outcome is controlled by the geometry of the intermediate organoaluminum complex, which favors the formation of the trans-alkene upon protonolysis. The reduction of various alkynes to (E)-alkenes using LAH and related hydrides is a well-established method. rushim.ruorgsyn.orgorgsyn.org
Table 2: Reagents for (E)-Selective Alkyne Reduction
| Reagent | Typical Solvent | Key Features |
| Lithium Aluminum Hydride (LAH) | Tetrahydrofuran (THF), Diethyl ether | Powerful, non-selective reducing agent |
| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | Toluene | More soluble and safer than LAH |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene, Hexane | Can be used at low temperatures for selective reductions |
Formation of Homoallylic Alcohols
While the direct reduction of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- leads to allylic alcohols, subsequent transformations can yield homoallylic alcohols. These valuable synthetic intermediates can be prepared through various methods, including the reaction of carbonyl compounds with allylmetal reagents. organic-chemistry.org For instance, the allylic alcohol derived from the reduction of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- could be converted to an allylic halide and subsequently used to form an organometallic reagent (e.g., Grignard or organozinc). This reagent can then be reacted with an aldehyde or ketone to generate a homoallylic alcohol. mdpi.com
Cyclization and Rearrangement Pathways
The functional groups present in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- and its derivatives provide a platform for the synthesis of complex heterocyclic structures, including modified carbohydrate analogues and furans.
Formation of Modified Carbohydrate Analogues
The stereocontrolled synthesis of carbohydrates and their analogues is a significant area of research due to their biological importance. The structural framework of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-, with its hydroxyl group and protected carbonyl, can be envisioned as a precursor for the construction of modified pyranose or furanose rings. While direct examples involving this specific compound are not prevalent in the provided search results, the general strategies of intramolecular cyclization of hydroxy alkynes are well-documented. Acid-catalyzed hydration of the alkyne, followed by intramolecular hemiacetal formation, could lead to the formation of a furanose-type ring system. Alternatively, functional group manipulation of the allylic alcohol derivatives could set the stage for various cyclization strategies to access carbohydrate-like structures.
Regiospecific Furan (B31954) Synthesis from Diethoxyalkynones and Related Systems
A significant application of compounds related to 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- is in the regiospecific synthesis of substituted furans. chim.it The corresponding 1,1-diethoxyalk-3-yn-2-ones, which can be derived from the parent alcohol, are key intermediates in this process. chim.it These alkynones undergo Michael addition with various nucleophiles, and the resulting adducts can then cyclize to form highly substituted furans. chim.it The regioselectivity of the final furan product is dependent on the nature of the nucleophile and the substituents on the alkynone precursor. chim.it This methodology provides a versatile route to a wide range of furan derivatives, which are important structural motifs in many natural products and pharmaceuticals. organic-chemistry.orgresearchgate.net
Nucleophilic and Electrophilic Transformations
The presence of both an electrophilic ketone and an alkyne moiety, which can also act as an electrophile, makes 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- a versatile substrate for various nucleophilic and electrophilic transformations.
The reaction of α,β-acetylenic ketones with dithiols is a well-established method for the synthesis of various sulfur-containing heterocyclic compounds. In the case of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-, the acetylenic ketone functionality is expected to readily undergo conjugate addition with dithiols such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol. This reaction is typically catalyzed by a base and proceeds through a double Michael addition mechanism. researchgate.net
The initial addition of one thiol group to the β-carbon of the alkyne would be followed by a second intramolecular addition of the other thiol group to the α-carbon, leading to the formation of a five- or six-membered dithioacetal ring. Subsequent acid-catalyzed hydrolysis of the diethyl acetal (B89532) and intramolecular cyclization of the resulting diol with the ketone would lead to the formation of a spiroketal.
Table 1: Expected Products from the Reaction of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- with Dithiols
| Dithiol Reagent | Intermediate Product | Final Spiroketal Product |
| 1,2-Ethanedithiol | Dithiolane derivative | Spiroketal with a five-membered sulfur-containing ring |
| 1,3-Propanedithiol | Dithiane derivative | Spiroketal with a six-membered sulfur-containing ring |
This transformation highlights the potential of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- as a precursor for the synthesis of complex spiroketal structures, which are prevalent in many natural products.
The acetylenic ketone moiety in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- is susceptible to attack by a wide range of nucleophiles. nih.govresearchgate.net The regioselectivity of the attack, either at the carbonyl carbon (1,2-addition) or at the β-carbon of the alkyne (1,4-conjugate addition), is influenced by the nature of the nucleophile and the reaction conditions. libretexts.org
Hard nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition to the carbonyl group, leading to the formation of a tertiary alcohol. nih.gov In contrast, softer nucleophiles, such as amines, thiols, and cuprates, generally prefer 1,4-conjugate addition to the alkyne, resulting in the formation of β-functionalized enones. researchgate.net
Table 2: Predicted Reactivity of Acetylenic Ketones with Various Nucleophiles
| Nucleophile | Predicted Major Product |
| Grignard Reagents (e.g., CH₃MgBr) | 1,2-Addition Product (Tertiary Alcohol) |
| Organocuprates (e.g., (CH₃)₂CuLi) | 1,4-Addition Product (β-Methyl Enone) |
| Amines (e.g., RNH₂) | 1,4-Addition Product (β-Amino Enone) |
| Thiols (e.g., RSH) | 1,4-Addition Product (β-Thio Enone) |
The diverse reactivity of the acetylenic ketone functionality makes 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- a valuable building block for the synthesis of a variety of organic compounds.
Transition Metal-Mediated Transformations
The alkyne and carbonyl functionalities of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- can interact with transition metals to facilitate a range of transformations, including complexation and coupling reactions.
The π-system of the alkyne in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- can coordinate to transition metals to form stable organometallic complexes. bohrium.comwikipedia.org These complexes can exhibit altered reactivity compared to the free alkyne, enabling a variety of synthetic transformations. For instance, the coordination of the alkyne to a metal center can facilitate cycloaddition reactions or protect the alkyne during other chemical modifications of the molecule. acs.org The hydroxyl group can also play a role in directing the coordination of the metal.
Table 3: Examples of Organometallic Complexes with Acetylenic Ligands
| Metal | Typical Complex Type |
| Cobalt (Co) | Dicobalt hexacarbonyl complexes |
| Iron (Fe) | Iron carbonyl complexes |
| Titanium (Ti) | Titanacyclopropene complexes |
| Palladium (Pd) | π-Alkyne palladium complexes |
The ability of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- to form such complexes opens up avenues for its use in organometallic chemistry and catalysis.
In the presence of transition metal clusters, the ketone and alkyne functionalities of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- can participate in carbonyl coupling reactions. These reactions can lead to the formation of new carbon-carbon bonds and the construction of complex molecular architectures. For example, a metal-mediated coupling of the alkyne and the ketone could lead to the formation of a cyclic enol ether or other heterocyclic structures. nih.gov The specific outcome of such reactions would be highly dependent on the nature of the metal cluster and the reaction conditions.
Table 4: Potential Carbonyl Coupling Reactions
| Reactants | Metal Catalyst/Cluster | Potential Product |
| Alkyne and Aldehyde | Nickel complex | Allylic alcohol |
| Alkyne and Ketone | Rhodium complex | Substituted furan |
| Two Alkyne Molecules | Ruthenium cluster | Butadienyl complex |
These transition metal-mediated transformations underscore the potential for 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- to serve as a versatile platform for the synthesis of complex organic molecules.
Mechanistic Investigations of 3 Pentyn 2 Ol, 5,5 Diethoxy 2 Methyl Reactions
Reaction Mechanism Elucidation for Furan (B31954) Ring Closure
The transformation of acetylenic epoxy diols, derived from compounds like 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-, into substituted furans is a key reaction. The proposed mechanism for this furan ring closure involves several steps. Initially, the process is thought to be initiated by the protection of the hydroxyl group, for example, as a tetrahydropyranyl (THP) ether. This is followed by a reaction with n-butyllithium, which generates a lithium acetylide.
This acetylide then acts as a nucleophile, attacking the epoxide ring. This intramolecular cyclization leads to the formation of a five-membered ring intermediate. Subsequent protonation and dehydration steps result in the formation of the aromatic furan ring. The regioselectivity of the epoxide opening is a critical factor in determining the final substitution pattern of the furan.
Further studies have explored the use of silver catalysts in the cyclization of terminal acetylenic epoxy alcohols. The reaction of these substrates with silver carbonate on celite (Fetizon's reagent) has been shown to yield dihydrofuran derivatives. The proposed mechanism suggests that the silver salt coordinates to the triple bond, facilitating the nucleophilic attack of the hydroxyl group. This leads to an endo-cyclization, forming a vinyl silver intermediate, which is then protonated to give the final product.
Stereoselectivity Determinants in Reduction Reactions
The reduction of the triple bond in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- and related structures is a critical step in many synthetic sequences. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions.
For instance, the reduction of a similar propargyl alcohol derivative using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) has been shown to produce the corresponding (E)-allylic alcohol with high stereoselectivity. This high degree of selectivity is attributed to the delivery of hydride to the face of the triple bond opposite to the hydroxyl group, which coordinates to the aluminum reagent.
In contrast, catalytic hydrogenation over palladium catalysts, such as palladium on barium sulfate (B86663) (Pd/BaSO₄) poisoned with quinoline (B57606) (Lindlar's catalyst), typically results in the formation of the (Z)-alkene. The catalyst's surface plays a crucial role in directing the syn-addition of hydrogen to the alkyne.
The presence of neighboring functional groups can also significantly influence the stereoselectivity. For example, in the reduction of a β-hydroxy ketone, the use of NMe₄BH(OAc)₃ can lead to the formation of a diol as a single isomer. nih.gov This suggests that the reagent coordinates to the existing stereocenter, directing the hydride delivery from a specific face.
| Reagent | Substrate | Product Configuration | Key Determinant |
| Red-Al | Propargyl alcohol | (E)-Allylic alcohol | Directed reduction away from the coordinating hydroxyl group |
| Pd/BaSO₄, quinoline | Alkyne | (Z)-Alkene | Syn-addition of hydrogen on the catalyst surface |
| NMe₄BH(OAc)₃ | β-hydroxy ketone | Single diol isomer | Substrate-controlled diastereoselection |
Role of Catalysts in Acylation and Other Transformations
Catalysts play a pivotal role in mediating various transformations of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- and its derivatives, including acylation reactions. The use of catalysts can enhance reaction rates, improve yields, and control selectivity.
In the context of acylation, bases such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) are commonly employed to facilitate the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride. DMAP is a particularly effective catalyst due to its ability to form a highly reactive N-acylpyridinium intermediate.
Transition metal catalysts are also utilized in various transformations. For instance, palladium catalysts are instrumental in cross-coupling reactions. While not directly an acylation, these catalysts can be used to couple the alkyne moiety with other organic fragments, which may then be followed by an acylation step.
The choice of solvent and other additives can also influence the catalytic activity. For example, in certain palladium-catalyzed reactions, the presence of a ligand such as triphenylphosphine (B44618) is essential for the catalytic cycle to proceed efficiently.
Proposed Pathways for Complex Formation
The triple bond of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- can coordinate to transition metals to form various organometallic complexes. These complexes can serve as intermediates in catalytic cycles or be stable, isolable compounds themselves.
One proposed pathway for complex formation involves the reaction of the alkyne with a metal carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈). This reaction leads to the formation of a stable hexacarbonyl dicobalt complex where the alkyne bridges the two cobalt atoms. This complexation effectively protects the triple bond, allowing for selective reactions at other parts of the molecule. The triple bond can be regenerated from the complex under oxidative conditions.
Another pathway involves the interaction of the alkyne with a metal salt, such as a silver(I) or copper(I) salt. This can lead to the formation of a π-complex, where the electron density of the alkyne's π-system donates to the metal center. This coordination activates the alkyne towards nucleophilic attack, as seen in the silver-catalyzed cyclization reactions mentioned earlier. The formation of these complexes is often reversible and is a key step in many catalytic transformations of alkynes.
Applications in Complex Molecule Synthesis
Building Blocks for Polyfunctional Systems
The strategic placement of reactive sites allows for sequential and controlled modifications, rendering it an ideal starting material for molecules with diverse functionalities.
The alkynol functionality is a well-established precursor for the synthesis of various heterocyclic systems. Gold-catalyzed cycloisomerization of alkynol-based systems is a powerful method for constructing furans, pyrans, and other oxygen-containing heterocycles. mdpi.com For instance, the internal alkyne in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- could, upon deprotection of the acetal (B89532) to reveal a ketone, undergo an intramolecular cyclization to furnish substituted furan (B31954) or pyran rings, which are core structures in many carbohydrate analogues.
Furthermore, the alkyne can participate in cycloaddition reactions. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be employed to introduce a triazole ring, a common feature in modified carbohydrates with potential biological activity. nih.gov The synthesis of various heterocyclic structures from acetylenic carbonyl compounds and dinucleophilic reagents is a well-established strategy in organic synthesis.
The synthesis of carbohydrate-based macrolactones often utilizes building blocks containing alkyne functionalities for subsequent cyclization reactions. mdpi.com The diethoxy group serves as a protected carbonyl, which can be unveiled at a later synthetic stage to participate in cyclization or further functionalization, a common strategy in the multi-step synthesis of complex molecules like carbohydrate analogues. mdpi.comprinceton.edu
| Functional Group | Potential Reaction Type | Resulting Structure |
| Alkynol | Intramolecular Cyclization | Furan or Pyran Rings |
| Alkyne | Azide-Alkyne Cycloaddition | Triazole-containing molecules |
| Diethyl Acetal | Deprotection/Cyclization | Polyfunctional Heterocycles |
Alkynes are pivotal functional groups in the total synthesis of numerous natural products. nih.govscilit.com They can be transformed into a variety of other functionalities, including alkenes (via stereoselective reduction), ketones (via hydration), and can participate in carbon-carbon bond-forming reactions. The presence of the tertiary alcohol and the protected ketone in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- offers multiple points for diversification.
Gold-catalyzed reactions of alkynol derivatives have proven to be an efficient tool in total synthesis. nih.gov One-pot reactions involving alkyne annulation are increasingly used for the construction of polycyclic natural product scaffolds, enhancing synthetic efficiency. frontiersin.orgnih.gov For example, the alkyne could be part of a cascade reaction to build complex polycyclic systems found in various natural products.
The acetal group acts as a protecting group for a carbonyl functionality, which is crucial in multi-step syntheses where other parts of the molecule need to be modified without affecting the carbonyl group. wikipedia.orgtotal-synthesis.comchemistrysteps.comlibretexts.org This strategy is frequently employed in the synthesis of complex natural products.
| Reaction Type | Utility in Natural Product Synthesis | Example Transformation |
| Alkyne Hydration | Introduction of a carbonyl group | Formation of a β-hydroxy ketone |
| Alkyne Reduction | Stereoselective formation of an alkene | Creation of a specific olefin geometry |
| Acetal Deprotection | Unmasking a reactive carbonyl | Participation in late-stage cyclizations |
Role in Medicinal Chemistry Precursor Development
The structural features of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- make it an attractive starting point for the development of precursors for medicinal chemistry. The alkyne group can be used as a handle for "click chemistry," allowing for the efficient and specific attachment of this building block to other molecules, such as peptides or other drug candidates. acs.org
The synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry, can be readily achieved from alkynol precursors. organic-chemistry.org For example, reactions with dinucleophiles can lead to the formation of a wide array of five- and six-membered heterocycles with potential biological activity.
Synthetic Routes to Bioactive Scaffolds
A bioactive scaffold is a core molecular structure that can be decorated with various functional groups to create a library of compounds for biological screening. nih.gov Polycyclic scaffolds, often found in natural products and drugs, are of particular interest in medicinal chemistry. nih.gov The reactivity of the alkyne and the latent carbonyl functionality in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- can be harnessed to construct such scaffolds.
For instance, intramolecular reactions involving the alkyne and the deprotected carbonyl could lead to the formation of bicyclic or spirocyclic systems. Furthermore, the alkyne can be utilized in multicomponent reactions to rapidly build molecular complexity and generate diverse molecular scaffolds. acs.org The development of new synthetic methods for the construction of 2,5-dihydrofuran (B41785) scaffolds, which are present in many bioactive compounds, often involves the transformation of propargyl alcohols. acs.org
| Scaffold Type | Synthetic Strategy | Key Reaction |
| Polycyclic Heterocycles | Cascade Cyclization | Gold-catalyzed annulation |
| Spirocyclic Systems | Intramolecular Cyclization | Reaction of deprotected carbonyl with the alkyne moiety |
| Fused Ring Systems | Tandem Reactions | Cycloaddition followed by intramolecular rearrangement |
Spectroscopic Characterization and Advanced Analytical Methods
Advanced Nuclear Magnetic Resonance Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a comprehensive picture of the molecule's connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The two methyl groups attached to the carbinol center (C2) are chemically equivalent and would appear as a sharp singlet. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary with concentration and solvent. The protons of the two ethoxy groups will present as a quartet for the methylene (B1212753) (-CH₂-) group due to coupling with the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon environments. The sp-hybridized carbons of the internal alkyne bond are expected to resonate in the typical downfield region for alkynes. openochem.orgucsb.edu The quaternary carbon (C2) bearing the hydroxyl group and the carbon of the acetal (B89532) (C5) will also have characteristic chemical shifts influenced by the electronegative oxygen atoms. openochem.orgresearchgate.net
Advanced 2D NMR techniques are indispensable for unambiguous assignment.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons within the ethoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of the signals for the methyl and ethoxy carbons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| C(CH₃)₂OH | ~1.2-1.5 | Singlet (s) | Two equivalent methyl groups. |
| OH | Variable (e.g., 1.5-4.0) | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |
| OCH₂CH₃ | ~3.4-3.7 | Quartet (q) | Protons on carbon adjacent to an ether oxygen. libretexts.org |
| OCH₂CH₃ | ~1.1-1.3 | Triplet (t) | Terminal methyl group of the ethoxy substituent. |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C(CH₃)₂OH | ~25-30 | Methyl carbons. |
| C(CH₃)₂OH | ~65-75 | Quaternary carbon bearing the hydroxyl group. openochem.org |
| C≡C | ~80-95 | sp-hybridized carbons of the internal alkyne. ucsb.edu |
| CH(OEt)₂ | ~90-100 | Acetal carbon. |
| OCH₂CH₃ | ~58-65 | Methylene carbon of the ethoxy group. libretexts.org |
| OCH₂CH₃ | ~15-18 | Methyl carbon of the ethoxy group. |
High-Resolution Mass Spectrometric Techniques for Structural Elucidation
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- and for gaining structural insights through its fragmentation patterns. wikipedia.org Electron ionization (EI) would likely lead to extensive fragmentation, and the molecular ion peak may be weak or absent. youtube.com
The fragmentation of the molecular ion is governed by the stability of the resulting carbocations and neutral radicals. chemguide.co.uklibretexts.org Key fragmentation pathways for this molecule are expected to include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon (C2) is a common pathway for tertiary alcohols. youtube.com This would result in the loss of a methyl radical (•CH₃) or the loss of the propargyl acetal radical. The formation of a stable, resonance-stabilized oxonium ion would favor the loss of the larger substituent.
Cleavage at the Acetal: Fragmentation can also be initiated at the diethoxy acetal end of the molecule, involving the loss of an ethoxy radical (•OCH₂CH₃) or ethanol (B145695) (CH₃CH₂OH).
Loss of Water: Dehydration, the loss of a water molecule (H₂O) from the molecular ion, is a characteristic fragmentation pattern for alcohols, although it can be less prominent in tertiary alcohols compared to primary or secondary ones. pearson.com
| Predicted m/z | Possible Fragment Structure/Origin | Notes |
|---|---|---|
| [M - 15]⁺ | Loss of a methyl group (•CH₃) | Alpha-cleavage at the tertiary alcohol. |
| [M - 45]⁺ | Loss of an ethoxy group (•OCH₂CH₃) | Cleavage at the acetal. |
| [M - 18]⁺ | Loss of water (H₂O) | Common fragmentation for alcohols. pearson.com |
| 103 | [CH(OCH₂CH₃)₂]⁺ | Fragment containing the diethoxy acetal group. |
| 59 | [C(OH)(CH₃)₂]⁺ | Fragment from cleavage of the C3-C4 bond. |
Infrared and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy:
O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadening is due to hydrogen bonding.
C-H Stretch: Strong absorptions between 2990 and 2850 cm⁻¹ will be present due to the sp³ C-H stretching vibrations of the methyl and ethoxy groups. libretexts.org
C≡C Stretch: A weak absorption is anticipated in the 2260-2100 cm⁻¹ region for the internal carbon-carbon triple bond. orgchemboulder.com The weakness of this band is due to the low change in dipole moment during the vibration in a relatively symmetrical internal alkyne. libretexts.org
C-O Stretch: Strong bands in the fingerprint region, typically between 1200 and 1050 cm⁻¹, will correspond to the C-O stretching vibrations of the tertiary alcohol and the ether linkages of the acetal. libretexts.org
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the alkyne functionality. The C≡C stretching vibration, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum around 2260-2100 cm⁻¹. researchgate.net This is because the polarizability of the triple bond changes significantly during the vibration, making it a strong Raman scatterer.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|---|
| O-H | Stretch | 3600-3200 | Weak/Not observed | Broad, Strong (IR) |
| sp³ C-H | Stretch | 2990-2850 | 2990-2850 | Strong (IR/Raman) |
| C≡C | Stretch | 2260-2100 | 2260-2100 | Weak (IR), Strong (Raman) libretexts.orgresearchgate.net |
| C-O | Stretch | 1200-1050 | - | Strong (IR) |
Chiral Chromatography for Enantiomeric Excess Determination
The carbon atom at the 2-position (C2) in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the primary method for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. gcms.cznih.gov
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com
Chiral Gas Chromatography (GC): For GC analysis, derivatized cyclodextrins are commonly used as CSPs. chromatographyonline.com The volatility of the analyte is a key requirement for GC. While the target alcohol may be amenable to direct analysis, derivatization is often employed to improve separation and peak shape. nih.gov Acylation of the tertiary hydroxyl group to form an ester, for example, can reduce the polarity and enhance the volatility and chiral recognition on the CSP. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative that does not require the analyte to be volatile. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including alcohols. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, driven by interactions such as hydrogen bonding, dipole-dipole, and steric effects.
The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. This analysis is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.
Theoretical and Computational Chemistry of 3 Pentyn 2 Ol, 5,5 Diethoxy 2 Methyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of the electron distribution and orbital energies.
For 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-, these calculations would reveal key electronic parameters. The distribution of electron density, for instance, highlights the polar regions of the molecule, such as the hydroxyl (-OH) group and the diethoxy acetal (B89532) group. The triple bond of the pentynol backbone would also exhibit a region of high electron density, indicating its susceptibility to electrophilic attack.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical stability. A smaller gap suggests higher reactivity. For this molecule, the HOMO is likely to be localized around the π-system of the alkyne and the lone pairs of the oxygen atoms, while the LUMO would be associated with the corresponding antibonding orbitals.
Table 1: Hypothetical Electronic Properties of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- calculated using DFT (B3LYP/6-31G)*
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.5 D |
| Electron Affinity | 0.8 eV |
| Ionization Potential | 8.9 eV |
Note: The data in this table is illustrative and represents typical values for a molecule of this nature. Actual values would require specific computation.
Conformational Analysis and Energy Landscapes
Computational methods can be used to explore the potential energy surface of the molecule. By systematically rotating the rotatable bonds (e.g., C-O, C-C bonds of the ethoxy and methyl groups), a landscape of energy minima (stable conformers) and transition states can be mapped out. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and one of the ethoxy oxygen atoms.
The most stable conformation would likely arrange the bulky diethoxy and methyl groups to minimize steric repulsion. libretexts.org For instance, the rotation around the C2-C3 bond would be analyzed to understand the interactions between the hydroxyl, methyl, and the rest of the carbon chain.
Table 2: Hypothetical Relative Energies of Key Conformers of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-
| Conformer ID | Description of Key Dihedral Angles | Relative Energy (kcal/mol) |
| Conf-1 | Anti-periplanar arrangement of bulky groups | 0.00 (Global Minimum) |
| Conf-2 | Gauche interaction between methyl and ethoxy | 1.5 |
| Conf-3 | Intramolecular H-bond | -0.8 |
| Conf-4 | Eclipsed conformation (transition state) | 5.2 |
Note: This table provides a conceptual representation of a conformational analysis. The actual energy values and descriptions would be the result of detailed computational scans.
Molecular Dynamics Simulations of Reactivity
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for the atoms, MD simulations can model the molecule's vibrations, translations, and rotations, as well as its interactions with other molecules or a solvent.
For 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-, MD simulations can be used to investigate its reactivity in different environments. For example, the simulation could model the molecule in a solvent to study solvation effects on its conformational preferences. Reactive MD, using force fields that allow for bond breaking and formation, could be employed to simulate chemical reactions, such as the hydration of the alkyne or oxidation of the alcohol. chemrxiv.org
These simulations can provide insights into reaction mechanisms, identifying intermediate structures and transition states that are often difficult to observe experimentally. nih.gov For instance, the simulation could trace the pathway of a water molecule approaching and reacting with the triple bond under acidic conditions.
Prediction of Spectroscopic Parameters
Computational quantum chemistry is a powerful tool for predicting various spectroscopic parameters. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like Gauge-Including Atomic Orbitals (GIAO). The calculated chemical shifts for each proton and carbon atom in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- would depend on their local electronic environment. These theoretical spectra can be compared with experimental data to aid in peak assignment.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the absorption peaks in an Infrared (IR) spectrum. scirp.org This would allow for the identification of characteristic vibrational modes, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C-O stretches of the ether linkages.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption in the Ultraviolet-Visible (UV-Vis) spectrum. For a molecule like 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-, the primary electronic transitions would likely involve the π-system of the alkyne.
Table 3: Hypothetical Predicted Spectroscopic Data for 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (C≡C) | 80-90 ppm |
| ¹H NMR | Chemical Shift (-OH) | 2.0-4.0 ppm (variable) |
| IR | Vibrational Freq. (C≡C) | ~2150 cm⁻¹ |
| IR | Vibrational Freq. (O-H) | ~3400 cm⁻¹ (broad) |
| UV-Vis | λmax | ~210 nm |
Note: These predicted values are based on typical functional group absorptions and would be refined by actual quantum chemical calculations.
Future Research Directions and Emerging Applications
Development of Novel Stereoselective Transformations
The chiral center at the C-2 position of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- presents a key opportunity for the development of new stereoselective transformations. Future research will likely focus on diastereoselective reactions that take advantage of this existing stereocenter to control the formation of new chiral centers. For instance, substrate-controlled additions to the alkyne moiety could lead to the synthesis of highly functionalized acyclic and cyclic compounds with multiple stereocenters.
Furthermore, the development of enantioselective methods to access both enantiomers of the parent compound will be a critical area of investigation. This would enable the synthesis of enantiomerically pure downstream products, which is of paramount importance in the development of pharmaceuticals and agrochemicals. Researchers may explore asymmetric hydrogenation of a prochiral precursor or kinetic resolution of the racemic alcohol to achieve this.
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
The reactivity of the alkyne and alcohol functional groups in 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- can be harnessed and controlled through the use of innovative catalytic systems. Future studies are expected to explore a range of transition metal catalysts to mediate novel transformations. For example, gold or platinum catalysts could be employed for cyclization reactions, leading to the formation of complex heterocyclic scaffolds.
Moreover, the development of multifunctional catalysts that can orchestrate tandem or cascade reactions involving this substrate is a promising avenue. Such catalytic systems would enhance synthetic efficiency by minimizing the number of synthetic steps, purification procedures, and waste generation. The strategic placement of functional groups in the molecule makes it an ideal candidate for such elegant and efficient synthetic strategies.
Integration into Flow Chemistry Methodologies
The application of continuous flow chemistry to the synthesis and transformation of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- offers significant advantages in terms of safety, scalability, and process control. Future research will likely focus on adapting known reactions of this compound to flow-based systems. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline multi-step synthetic sequences.
The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow chemistry can lead to improved yields and selectivities. Furthermore, the integration of in-line purification and analysis techniques could enable the development of fully automated synthetic platforms for the production of derivatives of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-.
Design of Next-Generation Bioactive Molecules Incorporating the Scaffold
The unique three-dimensional architecture and functional group array of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- make it an attractive scaffold for the design of novel bioactive molecules. The internal alkyne can serve as a rigid linker or be transformed into various functional groups, while the protected aldehyde and tertiary alcohol provide handles for further derivatization.
Future research in medicinal chemistry will likely involve the incorporation of this scaffold into molecules targeting a range of biological targets. The conformational rigidity imparted by the alkyne can be advantageous for optimizing binding to protein active sites. The design and synthesis of libraries of compounds based on this scaffold will be a key strategy in the discovery of new therapeutic agents with improved potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
